molecular formula C15H9ClO3 B1353545 6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one CAS No. 53391-72-3

6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one

Cat. No.: B1353545
CAS No.: 53391-72-3
M. Wt: 272.68 g/mol
InChI Key: TUQNFQUMZKUALD-UHFFFAOYSA-N
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Description

“6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .


Synthesis Analysis

The synthesis of coumarin systems has been a focus for many organic and pharmaceutical chemists . The synthesis methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .

Scientific Research Applications

Biological Activity and Chemical Synthesis

6-Chloro-7-hydroxy-4-phenyl-2H-chromen-2-one and its derivatives have been widely studied for their biological activities and applications in chemical synthesis. El Azab et al. (2014) highlighted the synthesis of 6-chloro-2-oxo-2H-chromene-4-carbaldehyde, a key intermediate for multicomponent reactions, which led to compounds exhibiting significant antimicrobial activity against various bacteria and fungi El Azab, Youssef, & Amin, 2014. Similarly, Alonzi et al. (2014) synthesized novel polystyrene-supported catalysts for Michael addition, utilizing derivatives of this compound, for the synthesis of Warfarin and its analogues, achieving high conversion yields Alonzi et al., 2014.

Pharmacological Screening and Spectrophotometric Determination

Garazd et al. (2002) conducted pharmacological screening of Mannich bases derived from this compound, revealing its potential as a stimulant for the central and peripheral nervous systems with neuroleptic and tranquilizing activities Garazd, Panteleimonova, Garazd, & Khilya, 2002. Kaur, Agnihotri, & Agnihotri (2022) explored its role in the spectrophotometric determination of palladium, demonstrating its effectiveness in trace determination Kaur, Agnihotri, & Agnihotri, 2022.

Antimicrobial, Antioxidant, and Enzyme Inhibition Activities

Several studies have investigated the antimicrobial and antioxidant properties of this compound derivatives. Hatzade et al. (2008) synthesized hydroxy-3-pyrazolyl-4H-chromen-4-ones and their O-glucosides, exhibiting notable antimicrobial and antioxidant activity Hatzade, Taile, Gaidhane, Haldar, & Ingle, 2008. Kumar et al. (2013) focused on benzyl 2H-chromenones and their α-amylase inhibitory and ABTS scavenging activities, identifying compounds with potent enzyme inhibitory and free radical scavenging potentials Kumar et al., 2013.

Structural and Spectroscopic Analysis

Structural and spectroscopic analyses of this compound derivatives have also been a significant area of research. Sert et al. (2018) conducted comprehensive studies, including molecular docking and Hirshfeld surface analysis, to understand the compound's interactions and properties Sert et al., 2018. Channabasappa et al. (2018) synthesized and characterized the title compound, examining its crystal and molecular structure and highlighting various intermolecular interactions Channabasappa, Kumara, Lokanath, & Kariyappa, 2018.

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antibacterial and antifungal activities , suggesting potential targets could be microbial enzymes or proteins.

Biochemical Pathways

Given its potential antimicrobial activity , it may interfere with essential biochemical pathways in microbes, such as cell wall synthesis, protein synthesis, or DNA replication.

Result of Action

Based on its potential antimicrobial activity , it may lead to the inhibition of microbial growth or even microbial death.

Biochemical Analysis

Biochemical Properties

6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in oxidative stress pathways, such as oxidoreductases . This inhibition can lead to a reduction in reactive oxygen species (ROS) levels, thereby exerting antioxidant effects. Additionally, the compound can bind to DNA and proteins, affecting their function and stability .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to modulate the expression of genes involved in apoptosis and cell cycle regulation . It can also affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, the compound has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition can result in altered cellular responses, such as reduced proliferation and increased apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions but can degrade over time when exposed to light or high temperatures . Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exert beneficial effects, such as antioxidant and anti-inflammatory activities . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound can affect metabolic flux and alter the levels of specific metabolites, leading to changes in cellular energy balance and redox status .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various compartments, including the nucleus and mitochondria, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it can accumulate in the mitochondria, where it influences mitochondrial function and energy production . Additionally, its presence in the nucleus can affect gene expression and DNA stability .

Properties

IUPAC Name

6-chloro-7-hydroxy-4-phenylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClO3/c16-12-6-11-10(9-4-2-1-3-5-9)7-15(18)19-14(11)8-13(12)17/h1-8,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQNFQUMZKUALD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50419865
Record name 6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50419865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53391-72-3
Record name 6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50419865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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